2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common synthetic route involves the cyclization of a suitable precursor containing a fluorophenyl group and an amino alcohol under acidic conditions to form the oxazole ring. The resulting intermediate is then reacted with an appropriate acetamide derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) that contains an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor that also features an oxazole ring.
Uniqueness
What sets 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide apart is its unique combination of a fluorophenyl group and a methoxyphenylmethyl acetamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other oxazole derivatives .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-5-3-2-4-14(17)12-21-19(23)11-16-10-18(25-22-16)13-6-8-15(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJOBOAJLCWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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